molecular formula C14H5Br9O2 B13782225 1-Pentabromophenoxy-2-tetrabromophenoxyethane CAS No. 68299-26-3

1-Pentabromophenoxy-2-tetrabromophenoxyethane

Cat. No.: B13782225
CAS No.: 68299-26-3
M. Wt: 924.3 g/mol
InChI Key: GFUDECFZQUUKCZ-UHFFFAOYSA-N
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Description

1-Pentabromophenoxy-2-tetrabromophenoxyethane is a brominated flame retardant. It is known for its high bromine content, which makes it effective in reducing the flammability of materials. This compound is used in various applications, including electronics, textiles, and construction materials, to enhance fire safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentabromophenoxy-2-tetrabromophenoxyethane is synthesized through a multi-step bromination process. The starting material, phenoxyethane, undergoes successive bromination reactions to introduce bromine atoms at specific positions on the phenyl rings. The reaction conditions typically involve the use of bromine or bromine-containing reagents in the presence of a catalyst, such as iron or aluminum bromide .

Industrial Production Methods

Industrial production of this compound involves large-scale bromination reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as bromination, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Pentabromophenoxy-2-tetrabromophenoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include brominated phenols, less brominated derivatives, and substituted phenoxyethanes .

Scientific Research Applications

1-Pentabromophenoxy-2-tetrabromophenoxyethane has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of bromination on chemical reactivity and stability.

    Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Explored for its potential use in drug delivery systems due to its high bromine content and stability.

    Industry: Widely used as a flame retardant in various materials to enhance fire safety.

Mechanism of Action

The mechanism by which 1-Pentabromophenoxy-2-tetrabromophenoxyethane exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions that sustain the combustion process, effectively slowing down or stopping the fire. The molecular targets include the reactive intermediates in the combustion process, and the pathways involved are the radical chain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pentabromophenoxy-2-tetrabromophenoxyethane is unique due to its specific bromination pattern, which provides a balance between high bromine content and chemical stability. This makes it particularly effective in applications where both high flame retardancy and material integrity are required .

Properties

CAS No.

68299-26-3

Molecular Formula

C14H5Br9O2

Molecular Weight

924.3 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromophenoxy)ethoxy]benzene

InChI

InChI=1S/C14H5Br9O2/c15-4-3-5(7(17)8(18)6(4)16)24-1-2-25-14-12(22)10(20)9(19)11(21)13(14)23/h3H,1-2H2

InChI Key

GFUDECFZQUUKCZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OCCOC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

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